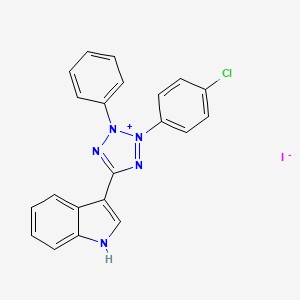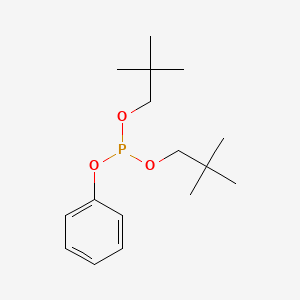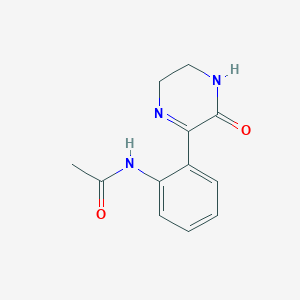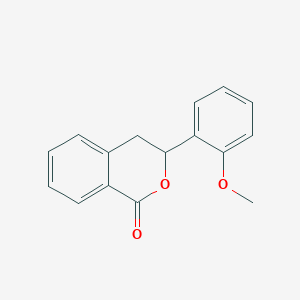
Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a phenyl ring substituted with bromine, ethoxy, and fluorine groups. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with bromine, ethoxy, and fluorine groups through electrophilic aromatic substitution reactions.
Carbamate Formation: The substituted phenyl ring is then reacted with isopropyl chloroformate in the presence of a base such as triethylamine to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Products with different nucleophiles replacing the bromine atom.
Oxidation: Products with higher oxidation states of the substituents.
Reduction: Products with lower oxidation states of the substituents.
Hydrolysis: Amine and carbon dioxide.
Applications De Recherche Scientifique
Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. Additionally, the phenyl ring substituents can interact with receptors or other proteins, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-yl (3-chloro-4-ethoxy-5-fluorophenyl)carbamate: Similar structure but with chlorine instead of bromine.
Propan-2-yl (3-bromo-4-methoxy-5-fluorophenyl)carbamate: Similar structure but with methoxy instead of ethoxy.
Propan-2-yl (3-bromo-4-ethoxy-5-chlorophenyl)carbamate: Similar structure but with chlorine instead of fluorine.
Uniqueness
The unique combination of bromine, ethoxy, and fluorine substituents in Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. These substituents can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
84971-33-5 |
|---|---|
Formule moléculaire |
C12H15BrFNO3 |
Poids moléculaire |
320.15 g/mol |
Nom IUPAC |
propan-2-yl N-(3-bromo-4-ethoxy-5-fluorophenyl)carbamate |
InChI |
InChI=1S/C12H15BrFNO3/c1-4-17-11-9(13)5-8(6-10(11)14)15-12(16)18-7(2)3/h5-7H,4H2,1-3H3,(H,15,16) |
Clé InChI |
AOGHQPIUSHWAAS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1Br)NC(=O)OC(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


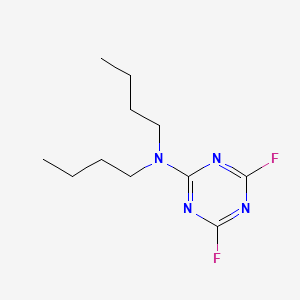

![2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol](/img/structure/B14408199.png)
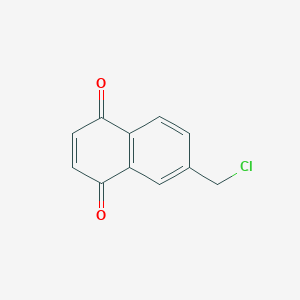
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
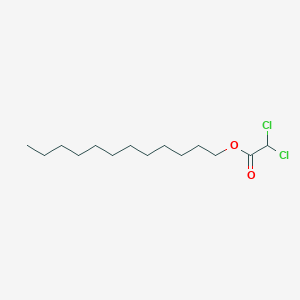
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
